N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a chemical compound classified as a diamine. It is derived from N1,N1,3-Trimethylbutane-1,3-diamine, which has the molecular formula and a molecular weight of 130.23 g/mol. The compound is known for its applications in organic synthesis and as a building block in various chemical reactions.
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is typically sourced from chemical suppliers specializing in fine chemicals and laboratory reagents. It is categorized under amines and more specifically, it falls into the class of aliphatic amines. The compound's CAS number is 773045-76-4, and it is recognized in various databases such as PubChem and ChemicalBook .
The synthesis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride can be achieved through several methods:
The detailed procedure may involve mixing the starting materials in a solvent such as dichloromethane and subsequently treating with hydrochloric acid to form the dihydrochloride salt .
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride participates in various chemical reactions:
The mechanism of action for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride largely depends on its role in specific reactions:
This behavior underscores its utility in organic synthesis as a versatile reagent.
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride finds applications in:
Its versatility makes it an essential compound in both industrial and academic settings .
The core synthesis involves sequential N-alkylation of butane-1,3-diamine precursors. Industrially, 1,3-dibromobutane serves as the primary alkylating agent, reacting with methylamine under controlled conditions. The process requires stoichiometric optimization to prevent quaternary ammonium salt formation. Typical procedures involve dropwise addition of methyl iodide to a cooled diamine solution in aprotic solvents like acetonitrile, maintaining temperatures below 10°C during initial mixing to limit polyalkylation [7]. Subsequent heating to 60–80°C drives the secondary methylation, preferentially targeting the terminal amine group. The reaction’s exothermic nature necessitates precise thermal control, with jacketed reactors employed for heat dissipation in scaled operations. Key impurities include residual mono-methylated intermediates and trimethylated byproducts, detectable via LC-MS at m/z 131.15 [M+H]⁺ for the target tertiary diamine [2].
Achieving >90% selectivity for asymmetric N,N,3-trimethylation requires tailored base systems. Triethylamine (2.5–3.0 equivalents) in dichloromethane effectively scavenges hydrohalic acids, shifting equilibrium toward the desired product. Alternatively, inorganic bases like potassium carbonate (anhydrous) enable heterogeneous reaction conditions that minimize hydrolysis. Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics, reducing reaction times by 40% while maintaining 88–92% selectivity [3] [10]. The base strength directly influences regioselectivity: stronger bases (e.g., NaOH) promote dialkylation but increase elimination byproducts. Optimization studies indicate pH 8–9 as ideal for balancing reactivity and selectivity during methyl halide additions [10].
Table 1: Impact of Base Catalysts on Methylation Efficiency
Base System | Temperature (°C) | Reaction Time (h) | Selectivity (%) | Byproduct Formation |
---|---|---|---|---|
Triethylamine | 60 | 12 | 92 | <5% quaternary salts |
Potassium Carbonate | 80 | 18 | 85 | 8–10% dialkylated |
Tetrabutylammonium Bromide | 70 | 8 | 89 | 6% hydrolysis products |
Conversion of the freebase to dihydrochloride salt enhances stability and crystallinity. The freebase diamine is dissolved in anhydrous ethyl acetate and treated with 2.2 equivalents of concentrated hydrochloric acid (37% w/w) at 0–5°C. This stoichiometry ensures complete protonation without excess acid contamination. The resulting slurry precipitates within 1–2 hours, yielding a white crystalline solid . Critical parameters include:
Post-precipitation, recrystallization eliminates residual hydrophobicity and color bodies. Ethanol-water mixtures (4:1 v/v) provide optimal crystal growth kinetics, with yields exceeding 78% after two crystallizations. Isopropanol yields larger crystals but increases solubility losses (∼15%). For pharmaceutical-grade purity, hot filtration through activated carbon (0.5% w/w) in methanol/water (3:1) removes alkyl halide impurities prior to crystallization [9]. Solvent polarity directly influences particle morphology: polar solvents (ethanol/water) yield fine needles ideal for filtration, while less polar systems (isopropanol) form plates that trap mother liquor.
Table 2: Recrystallization Solvent Performance Comparison
Solvent System | Yield (%) | Purity (%) | Crystal Habit | Filtration Efficiency |
---|---|---|---|---|
Ethanol-Water (4:1) | 78–82 | 99.5 | Needles | High (rapid drainage) |
Isopropanol | 65–70 | 98.9 | Plates | Moderate (cake cracking) |
Methanol-Water (3:1) | 75–78 | 99.2 | Prisms | High |
Batch process limitations (e.g., thermal gradients, mixing inefficiencies) are mitigated using tubular flow reactors. In a demonstrated setup:
Methyl halide emissions are controlled through:
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